4-Amino-1-(1,3-thiazol-4-YL)butan-1-one 4-Amino-1-(1,3-thiazol-4-YL)butan-1-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC17633367
InChI: InChI=1S/C7H10N2OS/c8-3-1-2-7(10)6-4-11-5-9-6/h4-5H,1-3,8H2
SMILES:
Molecular Formula: C7H10N2OS
Molecular Weight: 170.23 g/mol

4-Amino-1-(1,3-thiazol-4-YL)butan-1-one

CAS No.:

Cat. No.: VC17633367

Molecular Formula: C7H10N2OS

Molecular Weight: 170.23 g/mol

* For research use only. Not for human or veterinary use.

4-Amino-1-(1,3-thiazol-4-YL)butan-1-one -

Specification

Molecular Formula C7H10N2OS
Molecular Weight 170.23 g/mol
IUPAC Name 4-amino-1-(1,3-thiazol-4-yl)butan-1-one
Standard InChI InChI=1S/C7H10N2OS/c8-3-1-2-7(10)6-4-11-5-9-6/h4-5H,1-3,8H2
Standard InChI Key OVVRZVVKTWMDGM-UHFFFAOYSA-N
Canonical SMILES C1=C(N=CS1)C(=O)CCCN

Introduction

Chemical Identity and Structural Characterization

Molecular Composition and Nomenclature

The compound’s systematic IUPAC name, 1-(2-amino-1,3-thiazol-4-yl)butan-1-one, reflects its core structure:

  • A butan-1-one chain (CH2CH2CO\text{CH}_2\text{CH}_2\text{CO}) substituted at the carbonyl carbon.

  • A 2-amino-1,3-thiazol-4-yl heterocycle, comprising a five-membered ring with sulfur and nitrogen atoms at positions 1 and 3, respectively, and an amino group at position 2 .

Table 1: Key Physicochemical Properties

PropertyValue
CAS Number85616-26-8
Molecular FormulaC7H10N2OS\text{C}_7\text{H}_{10}\text{N}_2\text{OS}
Molecular Weight170.23 g/mol
SMILESCCCC(C1=CSC(N)=N1)=O
XLogP30.7 (estimated)

The SMILES string highlights the spatial arrangement: the thiazole ring (C1=CSC(N)=N1\text{C1=CSC(N)=N1}) is connected to the butanone moiety via a single bond. Density functional theory (DFT) calculations predict moderate hydrophilicity (XLogP3=0.7\text{XLogP3} = 0.7), suggesting balanced solubility in polar and nonpolar solvents .

Synthetic Methodologies and Optimization

Conventional Synthesis Routes

The compound is synthesized via a three-step sequence adapted from patented protocols for structurally similar thiazole derivatives :

  • Cyclization: Reacting thiourea with α-haloketones to form the thiazole core.

  • Amination: Introducing the amino group via nucleophilic substitution or catalytic amination.

  • Ketone Functionalization: Coupling the thiazole intermediate with butanone precursors.

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYield (%)
1Thiourea, α-bromobutanone, EtOH, reflux72
2NH3_3/H2_2O, Pd/C, H2_285
3EDCI, HOBt, DMF, rt68

Key Catalysts:

  • EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide): Facilitates amide bond formation during ketone coupling .

  • Pd/C: Enables catalytic hydrogenation for deprotection and amination .

Process Optimization and Scalability

Recent advancements emphasize solvent selection and temperature control to enhance purity and yield:

  • Tetrahydrofuran (THF) is preferred for its ability to solubilize intermediates without side reactions .

  • Reactions conducted at 20–30°C minimize thermal degradation, achieving >95% purity after recrystallization .

Future Directions and Research Gaps

Unresolved Challenges

  • Stereoselective Synthesis: Current methods yield racemic mixtures; asymmetric catalysis could enhance enantiopurity.

  • In Vivo Toxicity: No ADMET (absorption, distribution, metabolism, excretion, toxicity) data are available.

Emerging Opportunities

  • Polymer Chemistry: Thiazole derivatives exhibit potential as monomers for conductive polymers.

  • Antiviral Research: Analogous compounds show activity against RNA viruses, including SARS-CoV-2 .

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